molecular formula C19H16BrNO3 B2865335 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide CAS No. 950380-71-9

7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B2865335
CAS No.: 950380-71-9
M. Wt: 386.245
InChI Key: RKDQGEXUIXIFES-UHFFFAOYSA-N
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Description

7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a bromine atom at the 7th position, an ethoxy group attached to the phenyl ring, and a carboxamide group at the 4th position of the benzoxepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Carboxamidation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as 2-ethoxyaniline, under suitable conditions like refluxing in a solvent such as ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide: Similar structure with a chlorine atom instead of bromine.

    7-fluoro-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide: Similar structure with a fluorine atom instead of bromine.

    7-iodo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-2-23-18-6-4-3-5-16(18)21-19(22)13-9-10-24-17-8-7-15(20)12-14(17)11-13/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDQGEXUIXIFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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